Cas no 1179148-89-0 (3-FLUOROISOQUINOLINE-1-CARBONITRILE)

3-Fluoroisoquinoline-1-carbonitrile is a fluorinated heterocyclic compound featuring a nitrile group at the 1-position and a fluorine substituent at the 3-position of the isoquinoline scaffold. This structure offers unique reactivity and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine atom enhances metabolic stability and bioavailability, while the nitrile group provides a versatile handle for further functionalization. Its rigid aromatic core contributes to precise molecular interactions in drug design. The compound is particularly useful in the development of kinase inhibitors and other bioactive molecules, where its distinct substitution pattern enables targeted modifications. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-FLUOROISOQUINOLINE-1-CARBONITRILE structure
1179148-89-0 structure
Product Name:3-FLUOROISOQUINOLINE-1-CARBONITRILE
CAS No:1179148-89-0
MF:C10H5FN2
MW:172.15850520134
CID:2894766
PubChem ID:59264516
Update Time:2025-05-25

3-FLUOROISOQUINOLINE-1-CARBONITRILE Chemical and Physical Properties

Names and Identifiers

    • 3-FLUOROISOQUINOLINE-1-CARBONITRILE
    • 1-Isoquinolinecarbonitrile, 3-fluoro-
    • Inchi: 1S/C10H5FN2/c11-10-5-7-3-1-2-4-8(7)9(6-12)13-10/h1-5H
    • InChI Key: BGYWOYZJHNIPRS-UHFFFAOYSA-N
    • SMILES: C1(C#N)C2=C(C=CC=C2)C=C(F)N=1

Computed Properties

  • Exact Mass: 172.04367633g/mol
  • Monoisotopic Mass: 172.04367633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 36.7Ų

3-FLUOROISOQUINOLINE-1-CARBONITRILE Pricemore >>

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Additional information on 3-FLUOROISOQUINOLINE-1-CARBONITRILE

Exploring the Properties and Applications of 3-FLUOROISOQUINOLINE-1-CARBONITRILE (CAS No. 1179148-89-0)

3-FLUOROISOQUINOLINE-1-CARBONITRILE (CAS No. 1179148-89-0) is a fluorinated isoquinoline derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's fluorine substitution at the 3-position and carbonitrile group at the 1-position make it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for fluorinated heterocycles like 3-FLUOROISOQUINOLINE-1-CARBONITRILE has surged, driven by the "fluorine boom" in medicinal chemistry. Fluorine's ability to enhance metabolic stability, bioavailability, and binding affinity has made it a hotspot in small-molecule drug design. This compound's CAS No. 1179148-89-0 is frequently searched in scientific databases, reflecting its growing importance in high-throughput screening libraries and structure-activity relationship (SAR) studies.

The synthesis of 3-FLUOROISOQUINOLINE-1-CARBONITRILE typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr) strategies. Its crystalline form and stability under ambient conditions make it suitable for industrial-scale applications. Notably, its electron-withdrawing groups (fluorine and nitrile) enable diverse functionalization, aligning with trends in late-stage diversification—a key focus in modern organic chemistry.

From an environmental perspective, researchers are exploring greener synthetic routes for fluorinated isoquinolines, addressing concerns about solvent waste and energy consumption. The compound's low ecotoxicity profile (as per preliminary studies) positions it favorably compared to traditional halogenated analogs. This aligns with the pharmaceutical industry's shift toward sustainable chemistry—a topic dominating conferences and patent filings.

Beyond pharmaceuticals, 3-FLUOROISOQUINOLINE-1-CARBONITRILE shows promise in materials science. Its π-conjugated system and dipolar character make it a candidate for organic semiconductors and fluorescent probes. Startups specializing in OLED materials have expressed interest in derivatives of this compound, capitalizing on its tunable photophysical properties.

Analytical characterization of CAS No. 1179148-89-0 typically involves HPLC-MS, NMR (notably 19F-NMR), and X-ray crystallography. Recent publications highlight its distinct chemical shift patterns, aiding in impurity profiling—a critical aspect of quality control in API manufacturing. Regulatory databases list it under non-hazardous classification when handled with standard laboratory precautions.

Market analysts note increasing patent activity around isoquinoline-1-carbonitrile derivatives, with applications ranging from crop protection agents to PET radiotracers. The compound's scalable synthesis and commercial availability (through specialty chemical suppliers) further boost its adoption. For researchers, its structure-property relationships offer rich opportunities for computational modeling studies using AI-driven molecular design platforms.

In conclusion, 3-FLUOROISOQUINOLINE-1-CARBONITRILE exemplifies the convergence of medicinal chemistry and advanced materials science. Its CAS No. 1179148-89-0 serves as a gateway to innovative applications, from targeted therapies to smart materials. As interdisciplinary research expands, this compound will likely remain at the forefront of molecular innovation discussions.

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